![molecular formula C17H16N2O3S B1364410 Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 312623-13-5](/img/structure/B1364410.png)
Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Scientific Research Applications
Alzheimer’s Disease Research
DHPMs have been studied for their potential as β-secretase inhibitors , which are relevant in the context of Alzheimer’s disease . The inhibition of β-secretase can prevent the formation of amyloid plaques, a hallmark of Alzheimer’s. This compound, with its unique structure, could be synthesized and tested for its efficacy in inhibiting β-secretase activity.
Antimicrobial Properties
Compounds containing the imidazole ring, which is structurally similar to the DHPM scaffold, have shown a broad range of biological activities, including antibacterial and antifungal effects . This suggests that Benzyl 6-methyl DHPM could be a candidate for developing new antimicrobial agents.
Anti-inflammatory and Analgesic Applications
The DHPM derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This compound could be synthesized and assessed for its effectiveness in reducing inflammation and pain, potentially leading to new treatments for chronic inflammatory diseases.
Antidiabetic Potential
Some DHPM derivatives have shown antidiabetic activity . The compound could be part of studies aimed at understanding its mechanism of action and its potential role in managing blood sugar levels.
Cardiovascular Drug Development
DHPMs have been implicated in the modulation of calcium channels , which are critical in cardiovascular function. This compound could be explored for its potential benefits in treating cardiovascular diseases.
Mechanism of Action
properties
IUPAC Name |
benzyl 6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-14(16(20)22-10-12-6-3-2-4-7-12)15(19-17(21)18-11)13-8-5-9-23-13/h2-9,15H,10H2,1H3,(H2,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISBOJIHFHAQPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392751 | |
Record name | Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
CAS RN |
312623-13-5 | |
Record name | Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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